molecular formula C13H9BrO2 B1437625 4-(3-Bromophenoxy)benzaldehyde CAS No. 867023-45-8

4-(3-Bromophenoxy)benzaldehyde

Cat. No. B1437625
M. Wt: 277.11 g/mol
InChI Key: WOJPUZRGCMLGCY-UHFFFAOYSA-N
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Description

“4-(3-Bromophenoxy)benzaldehyde” is a chemical compound with the molecular formula C13H9BrO2 and a molecular weight of 277.12 .


Molecular Structure Analysis

The InChI code for “4-(3-Bromophenoxy)benzaldehyde” is 1S/C13H9BrO2/c14-11-2-1-3-13(8-11)16-12-6-4-10(9-15)5-7-12/h1-9H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“4-(3-Bromophenoxy)benzaldehyde” is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the available resources.

Scientific Research Applications

  • Synthesis Applications :

    • 4-(3-Bromophenoxy)benzaldehyde has been used as an intermediate in the synthesis of complex organic compounds. For instance, it's utilized in the alternative synthesis of 1,8-dimethyl-5-methoxytetralin-6-ol, a compound of interest in organic chemistry (Banerjee, Poon, & Bedoya, 2013).
  • Catalysis and Reaction Mechanisms :

    • It has been involved in studies exploring reaction mechanisms and catalysis. For instance, research on the stereoselectivity of N-heterocyclic carbene-catalyzed reactions involving benzaldehyde analogs provides insights into reaction pathways and the role of weak interactions in determining product outcomes (Li, Zhang, & Li, 2020).
  • Polymer Science :

    • In polymer science, phenoxy ring-substituted benzaldehydes, including 4-(3-Bromophenoxy)benzaldehyde, have been used to synthesize novel copolymers. These copolymers are studied for their composition, structural properties, and thermal decomposition characteristics (Whelpley, Zepeda, Schjerven, Rocus, & Kharas, 2022).
  • Materials Chemistry :

    • The compound has been incorporated in the synthesis of electrically conductive polymers. These polymers' physicochemical properties, including electrical conductivity, are of interest for applications in materials science (Hafeez, Akhter, Gallagher, Khan, Gul, & Shah, 2019).
  • Pharmacological Research :

    • There's research on bromophenols, related to 4-(3-Bromophenoxy)benzaldehyde, in pharmacological contexts. These compounds exhibit antioxidant, biofilm inhibition, and cytotoxic activities, indicating potential in medical and pharmaceutical applications (Sheikh, Zia-ur-Rehman, Imran, & Mahmood, 2021).
  • Organic Synthesis and Kinetics :

    • The compound is also involved in studies of organic synthesis kinetics, such as the investigation of benzoin condensation catalyzed by thiazolium ions. This research enhances understanding of reaction rates and mechanisms in organic synthesis (White & Leeper, 2001).

Safety And Hazards

“4-(3-Bromophenoxy)benzaldehyde” is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-(3-bromophenoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrO2/c14-11-2-1-3-13(8-11)16-12-6-4-10(9-15)5-7-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOJPUZRGCMLGCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Bromophenoxy)benzaldehyde

CAS RN

867023-45-8
Record name 4-(3-bromophenoxy)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H Li, CD Sibley, Y Kharel, T Huang, AM Brown… - Bioorganic & medicinal …, 2021 - Elsevier
The sphingosine 1-phosphate (S1P) signaling pathway is an attractive target for pharmacological manipulation due to its involvement in cancer progression and immune cell chemotaxis…
Number of citations: 13 www.sciencedirect.com
H Li - 2019 - vtechworks.lib.vt.edu
Sphingosine kinase 1 (SphK1) is the key enzyme catalyzing the formation of sphingosine-1-phosphate (S1P), which is an important signaling molecule that regulates multiple biological …
Number of citations: 0 vtechworks.lib.vt.edu

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